Ir(p-F-ppy)3
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Overview
Description
Preparation Methods
The synthesis of Ir(p-F-ppy)3 typically involves cyclometalation reactions. One common method is the reaction between iridium trichloride and 5-fluoro-2-phenylpyridine. The reaction proceeds as follows: [ \text{IrCl}_3 + 3 \text{C}_6\text{H}_4\text{-C}_5\text{H}_4\text{N} \rightarrow \text{Ir(C}_6\text{H}_4\text{-C}_5\text{H}_4\text{N})_3 + 3 \text{HCl} ] This reaction is typically carried out under reflux conditions in the presence of a suitable solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ir(p-F-ppy)3 is known to undergo various types of reactions, including:
Photocatalysis: It facilitates the decarboxylative arylation of α-amino acids using visible light.
Oxidation and Reduction: The compound can participate in redox reactions, often involving the transfer of electrons.
Substitution: Ligand exchange reactions can occur, where the pyridinylphenyl ligands are substituted with other ligands under specific conditions.
Common reagents used in these reactions include iridium trichloride, 5-fluoro-2-phenylpyridine, and various solvents and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ir(p-F-ppy)3 has a wide range of scientific research applications:
Biology: The compound’s photochemical properties make it useful in biological imaging and as a probe for studying cellular processes.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism by which Ir(p-F-ppy)3 exerts its effects primarily involves its ability to act as a photocatalyst. Upon exposure to visible light, the compound undergoes intersystem crossing to an excited triplet state. This excited state can then participate in various photochemical reactions, such as the decarboxylative arylation of α-amino acids . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Ir(p-F-ppy)3 can be compared with other similar compounds, such as:
Tris(2-phenylpyridine)iridium (Ir(ppy)3): Known for its use in OLEDs and photoredox catalysis.
Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium (III): Another variant used in photochemical applications.
Ir(dFppy)3: Similar in structure and used for similar photocatalytic applications.
This compound is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its electronic properties and reactivity.
Properties
Molecular Formula |
C33H21F3IrN3 |
---|---|
Molecular Weight |
708.8 g/mol |
IUPAC Name |
2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) |
InChI |
InChI=1S/3C11H7FN.Ir/c3*12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h3*1-4,6-8H;/q3*-1;+3 |
InChI Key |
ZEBLNIAOTYJLBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.[Ir+3] |
Origin of Product |
United States |
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